1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine dihydrochloride
Description
This compound is a triazolopyrimidine derivative with a benzyl-substituted triazole ring and a piperazine moiety, isolated as a dihydrochloride salt. Key properties include:
- Molecular Formula: C₁₅H₁₉Cl₂N₇
- Molecular Weight: 295.28 g/mol
- Purity: 95% (typical for synthetic batches)
- Synthesis: Derived from tert-butyl 4-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)piperidine-1-carboxylate via HCl-mediated deprotection .
The dihydrochloride form enhances solubility and stability, making it suitable for pharmacological studies. Its triazolopyrimidine core is a versatile scaffold for targeting enzymes and receptors, such as cannabinoid receptors .
Properties
IUPAC Name |
3-benzyl-7-piperazin-1-yltriazolo[4,5-d]pyrimidine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7.2ClH/c1-2-4-12(5-3-1)10-22-15-13(19-20-22)14(17-11-18-15)21-8-6-16-7-9-21;;/h1-5,11,16H,6-10H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOYBLVLKCADEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine dihydrochloride typically involves multiple steps:
Formation of the triazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the benzyl group: This step involves the alkylation of the triazolopyrimidine core with benzyl halides in the presence of a base.
Attachment of the piperazine moiety: This is usually done through nucleophilic substitution reactions where the piperazine ring is introduced to the triazolopyrimidine core.
Formation of the dihydrochloride salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Chemical Reactions Analysis
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the triazolopyrimidine core or the benzyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzyl and piperazine moieties
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes like cyclin-dependent kinases (CDKs) and other proteins involved in cell cycle regulation and apoptosis.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
RG7774
- Structure : (S)-1-(5-tert-butyl-3-[(1-methyl-1H-tetrazol-5-yl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-ol.
- Key Differences: Pyrrolidin-3-ol replaces piperazine, introducing a stereocenter (S-configuration).
- Synthesis : 8-step process starting from benzyl chloride, involving triazole formation and acylation .
| Property | Target Compound | RG7774 |
|---|---|---|
| Molecular Weight | 295.28 | ~400 (estimated) |
| Solubility | High (salt form) | Moderate |
| Synthetic Complexity | Moderate | High |
VAS2870
- Structure : 1,3-Benzoxazol-2-yl-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl sulfide.
- Key Differences :
| Property | Target Compound | VAS2870 |
|---|---|---|
| Core Functional Group | Piperazine | Benzoxazole |
| Biological Target | Cannabinoid R² | NADPH Oxidase |
| Reactivity | Basic amine | Electrophilic sulfide |
Piperazine Derivatives with Aromatic Substituents
- Examples :
| Property | Target Compound | 4-(3,4-Difluorobenzoyl) Derivative |
|---|---|---|
| Molecular Weight | 295.28 | 435.43 |
| LogP (Est.) | ~1.5 | ~3.8 |
| Solubility | High | Low |
Cannabinoid Receptor-Targeting Derivatives
- Example: Patent-pending [1,2,3]triazolo[4,5-d]pyrimidines with substituents optimized for Type-2 cannabinoid receptor affinity .
- Key Differences :
- Variable substituents (e.g., cyclohexyl, fluorophenyl) modulate receptor selectivity.
- The benzyl group in the target compound may balance affinity and metabolic stability compared to bulkier analogs.
Structural and Functional Insights
- Triazolopyrimidine Core : Common to all compounds, enabling π-π stacking and hydrogen bonding with biological targets .
- Piperazine vs. Other Moieties :
- Piperazine (target compound): Enhances solubility and provides a protonatable amine for salt formation.
- Pyrrolidine (RG7774): Introduces stereochemical complexity but limits flexibility.
- Aromatic acyl groups (derivatives): Improve target affinity at the cost of pharmacokinetics .
Biological Activity
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine dihydrochloride is a complex heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₉N₅O
- Molecular Weight : 227.22 g/mol
- CAS Number : 21324-31-2
The compound features a triazolopyrimidine core, which is known for its ability to interact with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Research indicates that derivatives of triazolopyrimidine exhibit significant antimicrobial properties. The presence of the triazole moiety enhances interaction with microbial enzymes, disrupting their function and leading to cell death.
- Anticancer Properties : Several studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been noted for its ability to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of carbonic anhydrase (CA) enzymes. Inhibition of these enzymes can disrupt tumor growth and metastasis by altering the pH balance in the tumor microenvironment .
Anticancer Activity
A study highlighted the effectiveness of triazolopyrimidine derivatives in inhibiting cancer cell proliferation. The compound demonstrated an IC50 value lower than conventional chemotherapeutics like doxorubicin against Jurkat and HT-29 cell lines .
Antimicrobial Efficacy
In another investigation, the compound exhibited potent activity against Cryptosporidium parvum, with an effective concentration (EC50) of 0.17 μM. This positions it as a potential candidate for treating infections resistant to current therapies .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other compounds in its class:
| Compound | Anticancer Activity | Antimicrobial Activity | CA Inhibition |
|---|---|---|---|
| This compound | High (IC50 < Doxorubicin) | Potent (EC50 = 0.17 μM) | Yes |
| SLU-2633 | Moderate | Effective | No |
| Doxorubicin | High | Moderate | No |
Q & A
Basic: What is the structural composition of the compound, and how do its functional groups influence biological activity?
Answer:
The compound features a triazolo[4,5-d]pyrimidine core fused with a benzyl group at position 3 and a piperazine moiety at position 7, stabilized as a dihydrochloride salt. Key functional groups include:
- Triazole ring : Facilitates π-π stacking with aromatic residues in enzyme active sites.
- Pyrimidine ring : Enhances hydrogen bonding with biological targets (e.g., kinases).
- Piperazine group : Improves aqueous solubility and bioavailability via protonation at physiological pH.
- Benzyl substituent : Modulates lipophilicity; substitutions (e.g., methoxy groups) can enhance target affinity .
Basic: What synthetic routes are established for this compound, and what are critical yield-limiting steps?
Answer:
Synthesis involves three key stages (typical yield range: 40–65%):
Core formation : Cyclization of 4-aminopyrimidine derivatives with nitrous acid under reflux (195–230°C).
Benzylation : Nucleophilic substitution at position 3 using benzyl halides (e.g., benzyl chloride, K₂CO₃ in DMF).
Piperazine coupling : Buchwald-Hartwig amination or SNAr reaction at position 7 (Pd/C or CuI catalysis).
Critical factors :
- Temperature control during cyclization to avoid decomposition.
- Catalyst selection (Pd(OAc)₂/XPhos improves coupling efficiency).
- Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .
Advanced: How can reaction conditions be optimized to reduce side products during synthesis?
Answer:
| Parameter | Optimization Strategy | Impact on Yield |
|---|---|---|
| Temperature | Gradual heating (2°C/min to 220°C) during cyclization | Reduces decomposition |
| Catalyst Screening | Pd(OAc)₂ with XPhos ligand for piperazine coupling | Increases efficiency to >70% |
| pH Control | Maintain pH 6–7 during aqueous workups to prevent triazole hydrolysis | Minimizes side products |
| Solvent Selection | Use anhydrous DMF for benzylation to avoid competing hydrolysis | Improves substitution yield |
Advanced: How to resolve contradictions between in vitro and in vivo activity data?
Answer:
Discrepancies often arise from pharmacokinetic variability or off-target effects . Methodological approaches include:
Metabolic Stability Assays :
- Incubate with human liver microsomes + NADPH cofactors; measure half-life (t₁/₂).
- If t₁/₂ < 30 min, consider structural modifications (e.g., fluorination) .
Tissue Distribution Studies :
- Use ¹⁴C-labeled compound to quantify target tissue penetration (e.g., brain-to-plasma ratio).
Off-Target Profiling :
- Screen against kinase/GPCR panels (e.g., Eurofins Panlabs®) to identify unintended interactions .
Basic: What analytical techniques validate compound purity and structure?
Answer:
| Technique | Application | Reference |
|---|---|---|
| ¹H/¹³C NMR | Confirms benzyl (δ 4.5–5.0 ppm) and piperazine protons (δ 2.8–3.2 ppm) | |
| HPLC-PDA | Purity assessment (>95% via C18 column, 0.1% TFA/CH₃CN gradient) | |
| HRMS | Validates molecular ion ([M+H]⁺ m/z 393.09 for C₁₆H₁₈Cl₂N₈) | |
| Elemental Analysis | Confirms dihydrochloride stoichiometry (±0.3% for C, H, N) |
Advanced: What SAR strategies enhance anticancer activity in derivatives?
Answer:
Advanced: Which preclinical models best predict neuropharmacological potential?
Answer:
- In Vitro :
- In Vivo :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
